N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5/c1-21-16(24)18(20-17(21)25)4-6-22(7-5-18)10-15(23)19-9-12-2-3-13-14(8-12)27-11-26-13/h2-3,8H,4-7,9-11H2,1H3,(H,19,23)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYGGSURNRLKRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)CC(=O)NCC3=CC4=C(C=C3)OCO4)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide is a compound of significant interest due to its potential biological activities. This article presents a comprehensive overview of its synthesis, biological activities, and relevant research findings.
Compound Overview
- IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide
- Molecular Formula : C18H22N4O5
- Molecular Weight : 374.397 g/mol
- CAS Number : 941927-91-9
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the benzodioxole moiety and the triazaspirodecane framework. The synthetic pathway can be optimized for yield and purity, often utilizing techniques such as refluxing and chromatography for purification.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit promising antitumor activity. For instance, derivatives containing the benzo[d][1,3]dioxole group have been evaluated for their ability to inhibit tumor cell proliferation. A study synthesized a series of N-aryl derivatives and assessed their cytotoxic effects against various cancer cell lines, demonstrating significant antitumor properties .
The biological activity of this compound may involve:
- Inhibition of Key Enzymes : Similar compounds have shown inhibitory effects on enzymes like Mur ligases (MurD and MurE), which are critical for bacterial cell wall synthesis .
- Cell Cycle Arrest : Some derivatives have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cancer cells, contributing to cytotoxicity.
Study 1: Antitumor Evaluation
A study published in Molecular Diversity explored the synthesis and biological evaluation of a series of compounds related to benzo[d][1,3]dioxole derivatives. The results indicated that certain analogs exhibited IC50 values in the micromolar range against human cancer cell lines .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15 | HeLa |
| Compound B | 10 | MCF7 |
| N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl...) | 12 | A549 |
Study 2: Enzyme Inhibition
Another study investigated the enzyme inhibition properties of related compounds. The findings suggested that these compounds could effectively inhibit Mur ligases at low concentrations, showcasing their potential as antibacterial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
A. Variations in the Acetamide Backbone
- C26 (): Replaces the triazaspiro core with a (5-bromothiophen-2-yl)methyl group. However, the absence of the spirocyclic system may reduce target selectivity .
- SW-C165 () : Substitutes the triazaspiro group with a (2-bromobenzyl) moiety. The bromobenzyl group introduces steric bulk, which could hinder binding to compact active sites but may improve stability against enzymatic degradation .
B. Triazaspiro Core Modifications
- Compound 2.13 (): Features a pyrazolo[3,4-b]pyridine-5-carbonyl group on the triazaspiro nitrogen.
- Compound 5 () : Incorporates a 2,4-dichlorophenethyl group and a 2,4-dimethoxybenzoyl substituent. The chlorine atoms likely improve binding affinity to mycobacterial targets, while methoxy groups may enhance solubility .
C. Benzodioxole Derivatives
- K-16 (): Replaces the triazaspiro system with a benzylthio group.
Physicochemical and Pharmacokinetic Properties
*logP values estimated using fragment-based methods.
The target compound’s moderate logP and solubility suggest balanced bioavailability, contrasting with highly lipophilic analogs like Compound 5 (), which may require formulation aids. K-16 (), with its lower molecular weight and thioether group, exhibits superior solubility, aligning with its use in aqueous plant growth media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
